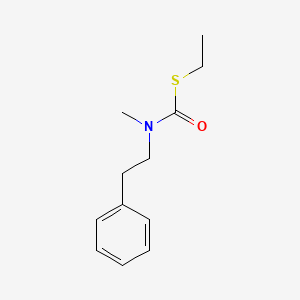

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a carbamate group bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different carbamothioate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamothioates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives and related compounds.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Similar Compounds

- S-Ethyl N-(2-phenylethyl)carbamothioate

- N-Methyl-N-(2-phenylethyl)carbamothioate

- S-Methyl N-methyl-N-(2-phenylethyl)carbamothioate

Uniqueness

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of interest for further research and development.

Biological Activity

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and cholinesterase inhibitory activities, supported by relevant data and case studies.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that derivatives of thiourea, including this compound, demonstrate effective inhibition against various bacterial strains.

Key Findings:

- The compound showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, with values reaching up to 29 mm for certain strains .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines.

Research Insights:

- Compounds similar to this compound have shown IC50 values between 3 to 20 µM , indicating promising cytotoxic effects against breast, pancreatic, and prostate cancer cells.

- A notable study indicated that the compound induced apoptosis in MCF-7 breast cancer cells, leading to significant alterations in cell morphology and viability at higher concentrations .

3. Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Experimental Results:

- In vitro tests revealed that this compound significantly reduced levels of IL-6 and TNF-α.

- Compounds derived from similar structures exhibited up to 89% inhibition of IL-6 at concentrations around 10 µg/mL , outperforming traditional anti-inflammatory drugs like dexamethasone .

4. Cholinesterase Inhibition

The cholinesterase inhibitory activity of this compound has been assessed with implications for neurodegenerative diseases.

Activity Metrics:

- The compound demonstrated competitive inhibition of acetylcholinesterase (AChE), with IC50 values ranging from 38 to 90 µM , indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease.

- Notably, some derivatives showed selectivity for butyrylcholinesterase (BChE), which could be beneficial for specific therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | IC50 / MIC Values | Remarks |

|---|---|---|

| Antibacterial | 40 - 50 µg/mL | Effective against multiple bacterial strains |

| Anticancer | 3 - 20 µM | Induces apoptosis in cancer cells |

| Anti-inflammatory | Up to 89% inhibition | Reduces IL-6 and TNF-α levels |

| Cholinesterase Inhibition | 38 - 90 µM | Potential treatment for neurodegenerative diseases |

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this compound:

- Antibacterial Study : A comparative analysis showed that derivatives had inhibition zones comparable to ceftriaxone, suggesting their potential as alternative antibacterial agents .

- Cancer Cell Line Study : In a controlled experiment involving MCF-7 cells, the compound significantly decreased cell viability and altered cell cycle progression, indicating its role in cancer therapy .

- Cholinesterase Inhibition Study : Research using Ellman's method confirmed that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine, emphasizing their therapeutic promise .

Properties

CAS No. |

92886-89-0 |

|---|---|

Molecular Formula |

C12H17NOS |

Molecular Weight |

223.34 g/mol |

IUPAC Name |

S-ethyl N-methyl-N-(2-phenylethyl)carbamothioate |

InChI |

InChI=1S/C12H17NOS/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |

InChI Key |

QKZYXVYNKCHBIC-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)N(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.